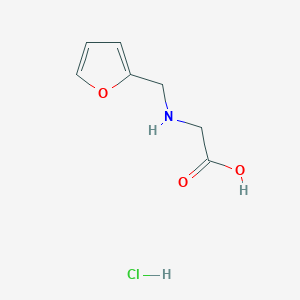![molecular formula C7H4BrNO2 B13048603 6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
6-Bromobenzo[D]isoxazol-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromobenzo[D]isoxazol-4-OL is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[D]isoxazol-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another approach involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts like AuCl3 . These reactions are generally carried out under moderate conditions to yield the desired isoxazole derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Bromobenzo[D]isoxazol-4-OL can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms under specific conditions.
Reduction: Reduction reactions to yield different derivatives.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl nitrite or isoamyl nitrite can be used under heating conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Halogenated compounds can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex isoxazole derivatives, while substitution reactions can introduce various functional groups to the isoxazole ring .
Scientific Research Applications
6-Bromobenzo[D]isoxazol-4-OL has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[D]isoxazol-4-OL involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives are known to inhibit enzymes like histone deacetylases (HDACs), which play a role in gene expression regulation . The exact molecular targets and pathways for this compound are still under investigation, but its structure suggests potential interactions with various biological molecules.
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar five-membered ring structure.
Thiadiazole: Another heterocyclic compound with similar biological activities.
Oxadiazole: Known for its wide range of applications in medicinal chemistry.
Uniqueness: 6-Bromobenzo[D]isoxazol-4-OL stands out due to the presence of the bromine atom, which can influence its reactivity and biological activity. This unique feature makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C7H4BrNO2 |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
6-bromo-1,2-benzoxazol-4-ol |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-6(10)5-3-9-11-7(5)2-4/h1-3,10H |
InChI Key |
QCXUWDNIZPKPFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)C=NO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


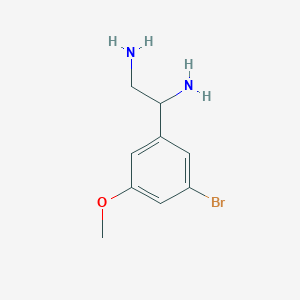
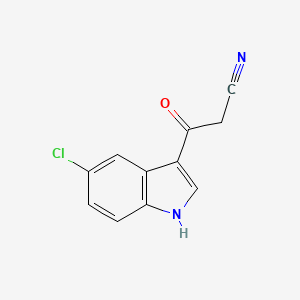
![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)
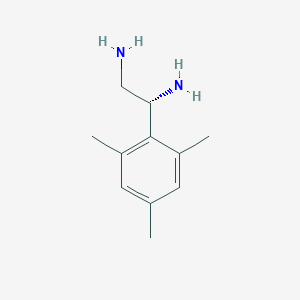
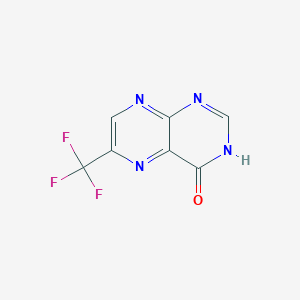
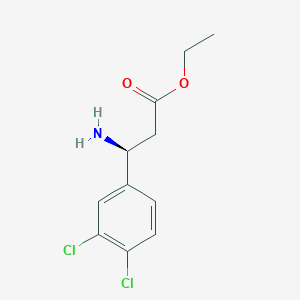
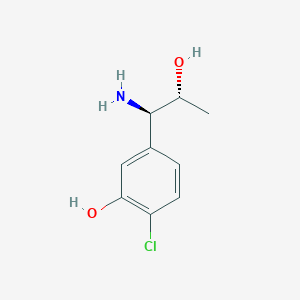
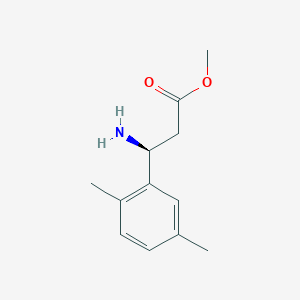
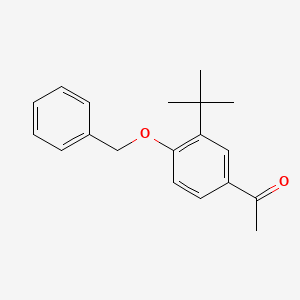
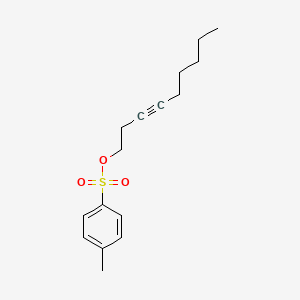
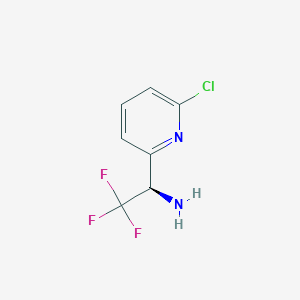
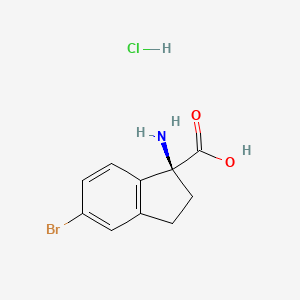
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)
